molecular formula C21H22N2O3S B10896662 (5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B10896662
M. Wt: 382.5 g/mol
InChI Key: HPCNEGGQZURJEY-XDHOZWIPSA-N
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Description

5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, an imine group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. For example, a common synthetic route involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with 4-methylaniline in the presence of a thiazolone precursor . The reaction is usually carried out in a solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with biological targets.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic rings and substituents may engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Its thiazolone ring and imine group are particularly noteworthy, as they can participate in a variety of chemical reactions and interactions.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-13(2)26-17-10-7-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-5-14(3)6-9-16/h5-13H,1-4H3,(H,22,23,24)/b19-12+

InChI Key

HPCNEGGQZURJEY-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC(C)C)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)S2

Origin of Product

United States

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